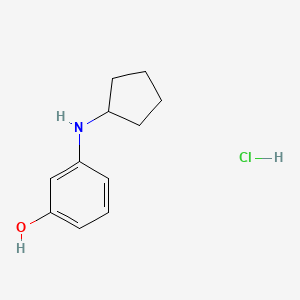

3-(Cyclopentylamino)phenol Hydrochloride

Description

BenchChem offers high-quality 3-(Cyclopentylamino)phenol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentylamino)phenol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

3-(cyclopentylamino)phenol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9;/h3,6-9,12-13H,1-2,4-5H2;1H |

InChI Key |

VDZOVOQAHXHXAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC(=CC=C2)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

pKa values and ionization of 3-(Cyclopentylamino)phenol Hydrochloride

An In-Depth Technical Guide to the pKa Values and Ionization of 3-(Cyclopentylamino)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3-(Cyclopentylamino)phenol Hydrochloride, a molecule possessing two critical ionizable centers: a phenolic hydroxyl group and a secondary amine. Understanding the ionization constants (pKa values) of these functional groups is paramount in drug development, as they dictate fundamental physicochemical properties including aqueous solubility, membrane permeability, and receptor binding affinity.[1][2] This document delineates the theoretical principles governing the acidity and basicity of the phenolic and amino moieties, presents a detailed, field-proven experimental protocol for their empirical determination via potentiometric titration, and interprets the resulting data to construct a complete ionization profile. The practical implications of this profile on key pharmaceutical development parameters, such as pH-dependent solubility and the distribution coefficient (LogD), are discussed to provide a holistic view for formulation scientists and medicinal chemists.

Introduction: The Central Role of pKa in Pharmaceutical Science

The extent to which a drug molecule is ionized in solution is a function of its intrinsic pKa value(s) and the pH of the surrounding environment.[2] This relationship is a cornerstone of pharmaceutical science, as the charge state of a molecule profoundly influences its behavior at every stage, from formulation to its interaction with the biological target.[2] An ionized species typically exhibits high aqueous solubility but poor lipid membrane permeability, whereas a neutral species shows the opposite trend. Therefore, a precise understanding of a compound's pKa values is not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, designing stable and bioavailable formulations, and ensuring optimal therapeutic efficacy.[1]

3-(Cyclopentylamino)phenol Hydrochloride presents a classic case study in polyprotic systems relevant to medicinal chemistry. As a hydrochloride salt, the secondary amine is supplied in its protonated, cationic form. The molecule features two distinct functional groups capable of participating in acid-base equilibria: the weakly acidic phenolic hydroxyl group and the basic secondary amino group (present as its conjugate acid). This guide will systematically dissect the ionization behavior of this compound.

Theoretical Framework: Dissecting the Ionizable Centers

The structure of 3-(Cyclopentylamino)phenol contains two key functional groups that ionize within the physiological pH range. A predictive analysis based on established principles of physical organic chemistry provides a strong foundation for experimental work.

The Phenolic Hydroxyl Group (Weak Acid)

Phenols are generally weak acids, with the pKa of the parent phenol molecule being approximately 10.[3][4][5] Their acidity stems from the resonance stabilization of the resulting phenoxide anion upon deprotonation, where the negative charge is delocalized across the aromatic ring.[6] The substituent at the meta-position, a cyclopentylamino group, influences this acidity. The amino group is an electron-donating group through resonance, which tends to destabilize the phenoxide anion and thus increase the pKa (making it a weaker acid) compared to unsubstituted phenol.

The Secondary Amino Group (Base)

Aliphatic secondary amines are basic, with the pKa of their conjugate acids typically falling in the 10-11 range.[7][8] For instance, the conjugate acid of cyclopentylamine has a pKa of 10.65.[9] In 3-(Cyclopentylamino)phenol, the nitrogen atom is directly attached to the aromatic ring (an N-alkylaniline derivative). The phenyl group exerts an electron-withdrawing inductive effect, which delocalizes the nitrogen's lone pair of electrons into the aromatic system. This delocalization reduces the availability of the lone pair for protonation, making the amine less basic. Consequently, its conjugate acid becomes more acidic, resulting in a lower pKa value compared to a purely aliphatic secondary amine.

Based on these structural considerations, we can predict two distinct pKa values for 3-(Cyclopentylamino)phenol. The pKa of the protonated secondary amine (pKa1) is expected to be lower than that of the phenolic hydroxyl group (pKa2).

Experimental Determination of pKa: A Validated Protocol

While theoretical prediction is invaluable, empirical determination is the gold standard. Potentiometric titration is a robust and widely adopted method for accurately measuring pKa values.[10]

Rationale for Method Selection

Potentiometric titration directly measures changes in pH upon the addition of a titrant, allowing for the precise determination of the half-equivalence points where pH equals pKa.[11] This method is highly reliable for compounds with adequate solubility and provides unambiguous data when distinct inflection points are observed on the titration curve.

Detailed Protocol: Potentiometric Titration

Objective: To determine the pKa values of 3-(Cyclopentylamino)phenol Hydrochloride in an aqueous medium at a controlled temperature (25°C).

Materials & Reagents:

-

3-(Cyclopentylamino)phenol Hydrochloride (accurately weighed)

-

Deionized water (high purity, CO2-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Instrumentation:

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(Cyclopentylamino)phenol Hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.15 M).[10]

-

Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO2, which can interfere with the measurement by forming carbonic acid.[10]

-

Titration:

-

Place the vessel in the temperature-controlled water bath (25°C) on the magnetic stirrer.

-

Immerse the calibrated pH electrode and the burette tip into the solution.

-

Begin titrating the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point to capture the full curve.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[11] Alternatively, a Gran plot can be used for more precise endpoint determination.

-

Experimental Workflow Diagram

Caption: Ionization equilibrium of 3-(Cyclopentylamino)phenol.

Implications for Pharmaceutical Development

A thorough understanding of this ionization profile is directly applicable to overcoming challenges in drug development.

-

Aqueous Solubility: The solubility of 3-(Cyclopentylamino)phenol will be lowest in the pH range between pKa₁ and pKa₂, where the neutral, uncharged species dominates. Solubility will be significantly higher at pH values below pKa₁ (due to the cation) and above pKa₂ (due to the anion). This pH-solubility profile is critical for designing oral formulations to ensure dissolution in the gastrointestinal tract and for developing parenteral formulations where high solubility is required.

-

Permeability and LogD: The ability of a drug to cross biological membranes, like the intestinal wall or the blood-brain barrier, is governed by its lipophilicity. While LogP is the partition coefficient of the neutral species, the distribution coefficient (LogD) accounts for all ionic species at a given pH and is a more physiologically relevant predictor of permeability. The LogD for this compound will be highest between pKa₁ and pKa₂, where the lipophilic neutral form is most abundant, and will decrease sharply as the pH moves into ranges where the more hydrophilic charged species dominate.

-

Formulation and Salt Selection: The compound is provided as a hydrochloride salt, which enhances its solubility and stability by ensuring it exists in the soluble cationic form. Knowledge of the pKa values helps in selecting appropriate buffers for liquid formulations to maintain a pH that balances solubility and stability. It also informs on potential incompatibilities with excipients that could alter the local pH.

Conclusion

The ionization behavior of 3-(Cyclopentylamino)phenol Hydrochloride is dictated by two distinct pKa values corresponding to its secondary ammonium and phenolic hydroxyl groups. A combination of theoretical prediction and rigorous experimental determination, as detailed in this guide, provides the essential data required for a successful drug development program. This knowledge enables scientists to rationally control and predict the compound's solubility, permeability, and formulation characteristics, ultimately facilitating its journey from a candidate molecule to a viable therapeutic agent.

References

- Pearson Education, Inc. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols...

-

Wikipedia. (2024). Phenol. Retrieved from [Link]

-

Sarmini, K., & Kenndler, E. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105.

-

University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wiskur, S. L., Lavigne, J. J., Metzger, A., Tobey, S. L., Lynch, V., & Anslyn, E. V. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters, 3(9), 1311-1314.

-

International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Box, K. J., & Comer, J. E. A. (n.d.). Critical Compilation of pKa Values for Pharmaceutical Substances. The AAPS Journal. Retrieved from [Link]

-

Manallack, D. T. (2007). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 1, 25-38.

-

National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]

-

Pharma Eli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Barlow, R. B., & Hamilton, J. T. (1965). The ionization of phenolic amines, including apomorphine, dopamine and catecholamines and an assessment of zwitterion constants. British Journal of Pharmacology and Chemotherapy, 25(1), 206-212.

-

Wikipedia. (2023). Cyclopentylamine. Retrieved from [Link]

Sources

- 1. ijirss.com [ijirss.com]

- 2. research.monash.edu [research.monash.edu]

- 3. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 4. Phenols - Wikipedia [en.wikipedia.org]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pharmaguru.co [pharmaguru.co]

Thermodynamic Stability Profiling of 3-(Cyclopentylamino)phenol Hydrochloride

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(Cyclopentylamino)phenol Hydrochloride , synthesizing structural analysis with rigorous experimental protocols.[1]

Technical Reference Guide | Version 1.0

Executive Summary & Structural Logic

3-(Cyclopentylamino)phenol Hydrochloride is a secondary aminophenol salt utilized primarily as a high-purity intermediate in the synthesis of opioid receptor antagonists and as a coupler in oxidative dye formulations.[1] Its stability profile is governed by two competing thermodynamic forces: the stabilizing lattice energy of the hydrochloride salt and the oxidative lability of the electron-rich phenol-amine core.[1]

-

Chemical Structure: A phenol ring meta-substituted with a cyclopentyl-amino group.[1][2]

-

Salt Form: The hydrochloride salt protonates the secondary amine (

), significantly reducing the electron density on the nitrogen atom compared to the free base.[1] This protonation is the primary thermodynamic barrier against oxidative degradation.

Physicochemical Baseline (Predicted & Literature-Derived)

| Property | Value / Characteristic | Thermodynamic Implication |

| Molecular Formula | MW: 213.7 g/mol | |

| pKa (Amine) | ~10.2 - 10.6 | Protonated at physiological pH; stabilizes against N-oxidation.[1] |

| pKa (Phenol) | ~9.8 | Susceptible to deprotonation at high pH, triggering rapid oxidation. |

| Melting Point | >200°C (Decomposition) | High lattice energy indicates strong ionic interactions. |

| Solubility | High (Water, MeOH) | Hydrophilic salt; moisture uptake can lower |

Degradation Thermodynamics & Pathways

The thermodynamic instability of this molecule is not driven by hydrolysis (as it lacks ester/amide bonds) but by oxidative electron transfer and photolytic excitation .

Primary Degradation Mechanism: Oxidative Coupling

In solution, particularly at pH > 6, the equilibrium shifts toward the free amine. The phenol moiety, electron-enriched by the amine, undergoes Single Electron Transfer (SET) to form a phenoxy radical, eventually coupling to form colored quinone imines or dimers.

DOT Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

Figure 1: Mechanistic pathway showing the pH-dependent oxidative cascade from the stable salt form to colored quinone intermediates.[1]

Experimental Protocols for Stability Determination

To rigorously define the thermodynamic stability, the following self-validating protocols must be executed. These move beyond simple observation to kinetic quantification.

Protocol A: Solid-State Polymorph Stability (Slurry Method)

Objective: Determine the thermodynamically stable crystal form to prevent phase transitions during storage.

-

Preparation: Create saturated solutions of the compound in three solvents of varying polarity (e.g., Water, Isopropanol, Ethyl Acetate).

-

Slurry: Add excess solid (200 mg) to 2 mL of each saturated solution.

-

Equilibration: Stir at two temperatures (

and -

Analysis: Filter and analyze solids via PXRD (Powder X-Ray Diffraction) .

-

Success Criterion: No change in diffraction pattern relative to the starting material indicates the stable polymorph. A change indicates the starting material was metastable.

-

Protocol B: pH-Rate Profiling (Solution State)

Objective: Map the "Safe Zone" for processing and formulation.[1]

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0.

-

Stress Condition: Dissolve compound to 0.5 mg/mL. Store at

(accelerated) and -

Sampling: Aliquot at T=0, 24h, 72h, and 168h.

-

Analysis: HPLC-DAD (Method below). Plot

vs pH.-

Prediction: Stability will be maximal at pH < 4 (fully protonated). Rate of degradation will increase exponentially near pH 9-10 (pKa of phenol).[1]

-

Protocol C: Forced Degradation Matrix

Summarized conditions to establish specificity of the analytical method.

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, | 24 Hours | < 5% (Stable) |

| Base Hydrolysis | 1N NaOH, | 4 Hours | > 10% (Rapid Oxidation) |

| Oxidation | 3% | 2 Hours | N-Oxide / Quinone formation |

| Thermal | 7 Days | Lattice dehydration/browning | |

| Photolytic | 1.2M Lux-hr | -- | Quinone formation (Darkening) |

Analytical Methodology (HPLC-DAD)

Because aminophenols are polar and basic, standard C18 methods often yield poor peak shape.[1] The following conditions are optimized for thermodynamic stability tracking.

-

Column: Fluorophenyl (PFP) or Polar-Embedded C18 (e.g., Waters XSelect HSS T3),

mm, 3.5 µm. -

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer stabilizes the amine).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection:

-

210 nm (Universal).

-

254 nm (Aromatic core).

-

280-300 nm (Critical for detecting colored quinone degradants).[1]

-

Workflow Visualization

The following diagram outlines the logical flow for the stability characterization campaign.

Figure 2: End-to-end workflow for establishing the thermodynamic stability profile.

References

-

US Patent 7341605B2. 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them. (2008).[1] Link

- Anderson, B.D., & Flora, K.P. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry. Academic Press. (Describes thermodynamic advantages of HCl salts for amines).

-

NIST Chemistry WebBook. 3-Aminophenol Thermochemical Data. (Used as a thermodynamic surrogate for the core scaffold). Link

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Navigating Form Selection: A Comparative Analysis of 3-(Cyclopentylamino)phenol Free Base and Its Hydrochloride Salt

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, the decision between using a free base or a salt form of a compound is one of the most critical early-stage determinations in process chemistry and pharmaceutical development. This choice fundamentally influences a molecule's behavior, from its reactivity in a synthesis flask to its bioavailability in a final drug product. An estimated 50% of all medicines are administered as salts, a testament to the power of this simple chemical modification to optimize a compound's properties.[1][2]

This guide provides an in-depth technical comparison of 3-(Cyclopentylamino)phenol in its free base form and as a hydrochloride salt. We will explore the core physicochemical differences, provide validated analytical methods for differentiation, and present practical, step-by-step protocols for their interconversion. The objective is to equip researchers, chemists, and formulation scientists with the expert knowledge required to make an informed and strategic selection for their specific application.

The Fundamental Molecular Distinction: From Neutral Molecule to Ionic Pair

The core difference between the two forms lies in their molecular structure and bonding. 3-(Cyclopentylamino)phenol is a secondary amine, meaning the nitrogen atom possesses a lone pair of electrons. This lone pair makes the amine group a weak base, capable of accepting a proton (H⁺).[3][4]

-

3-(Cyclopentylamino)phenol Free Base: This is the neutral, unprotonated form of the molecule. It is a discrete molecular entity with covalent bonds.

-

3-(Cyclopentylamino)phenol Hydrochloride: This is an ionic salt formed through a classic acid-base reaction with hydrochloric acid (HCl).[5] The amine's nitrogen atom accepts a proton from HCl, forming a positively charged cyclopentylammonium cation. This is electrostatically balanced by the negatively charged chloride (Cl⁻) anion.[4][5] This transformation converts the molecule from a neutral compound into a water-soluble ionic pair.[6][7]

The following diagram illustrates this fundamental acid-base transformation.

Caption: Acid-base equilibrium of 3-(Cyclopentylamino)phenol.

Comparative Physicochemical Properties: A Head-to-Head Analysis

The conversion from a neutral free base to an ionic salt dramatically alters the compound's physical and chemical properties. Understanding these changes is paramount for successful experimental design and formulation.

| Property | 3-(Cyclopentylamino)phenol (Free Base) | 3-(Cyclopentylamino)phenol Hydrochloride | Rationale and Scientific Insight |

| Solubility | Higher solubility in nonpolar organic solvents (e.g., ether, toluene, dichloromethane). | Significantly higher solubility in water and polar protic solvents (e.g., methanol, ethanol).[5][7][8] | The ionic nature of the salt allows it to readily interact with polar solvent molecules, leading to solvation and dissolution.[2] The neutral free base is more compatible with less polar organic media. |

| Melting Point | Generally lower. | Generally higher. | The strong electrostatic forces (ionic bonds) holding the cations and anions together in the salt's crystal lattice require more thermal energy to overcome compared to the intermolecular forces (e.g., hydrogen bonding, van der Waals) in the free base solid. |

| Stability & Shelf-Life | More susceptible to oxidative degradation and atmospheric reactions. | Generally more stable with a longer shelf-life.[7] The protonated amine is less reactive. | Protonation of the amine's lone pair reduces its nucleophilicity and reactivity, protecting it from various degradation pathways. Amine hydrochlorides are often used to create shelf-stable forms of compounds.[7] |

| Hygroscopicity | Typically low to non-hygroscopic. | Often hygroscopic, with a tendency to absorb moisture from the atmosphere.[1][9] | The strong ionic charges in the salt attract polar water molecules from the air. This property must be managed during storage and handling to prevent clumping or degradation. |

| pH of Aqueous Solution | Slightly basic. | Acidic. | The hydrochloride salt of a weak base will hydrolyze in water, releasing H⁺ ions and lowering the pH.[6][9] The free base, being a weak amine, will accept protons from water, producing OH⁻ ions and raising the pH. |

| Physical Form | May be a low-melting solid or an oil. | Typically a crystalline solid. | The ordered, repeating structure of the ionic lattice in the salt form favors the formation of stable, well-defined crystals, which is often advantageous for purification, handling, and formulation.[2] |

Analytical Differentiation: Validated Protocols

Distinguishing between the free base and the hydrochloride salt is straightforward with standard analytical techniques. The choice of method depends on the available instrumentation and the required level of detail.

Caption: Analytical workflow for form identification.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy This is the most direct and rapid method for differentiation. The key is to observe the N-H stretching region.

-

Hydrochloride Salt: Exhibits a very strong, broad absorption band for the N-H⁺ stretch, typically spanning from 2800 cm⁻¹ to 3200 cm⁻¹.[5] This broad envelope is a hallmark of an ammonium salt and is easily identifiable.

-

Free Base: Shows a sharper, less intense N-H stretching peak characteristic of a secondary amine, usually found in the 3300-3500 cm⁻¹ region.[10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) provides definitive structural confirmation.

-

Effect of Protonation: Upon conversion to the hydrochloride salt, the protons on the carbons directly attached to the nitrogen (the α-protons) will experience a significant downfield shift (to a higher ppm value) due to the deshielding effect of the positive charge.

-

N-H Proton: The N-H proton signal in the free base is often a broad singlet. In the hydrochloride salt, the N-H₂⁺ signal is also typically broad and shifted downfield. Its integration will correspond to two protons.

C. Differential Scanning Calorimetry (DSC) DSC is used to measure thermal properties, most notably the melting point. As indicated in the table, the hydrochloride salt is expected to have a distinctly higher and sharper melting endotherm compared to the free base, reflecting its greater crystal lattice energy.

Practical Methodologies: Preparation and Interconversion

The ability to efficiently convert between the free base and salt form is a fundamental skill in a laboratory setting.

Causality: This protocol leverages the basicity of the amine to perform an in-situ acid-base reaction, precipitating the less soluble salt from an organic solvent. The choice of solvent is critical; it must dissolve the free base but provide lower solubility for the resulting salt to ensure high recovery.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 3-(Cyclopentylamino)phenol free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Stir at room temperature until a clear solution is obtained.

-

Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of hydrochloric acid. It is preferable to use a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) to control the addition and avoid introducing water.

-

Precipitation: Upon addition of HCl, the hydrochloride salt will begin to precipitate, often immediately, as a white or off-white solid.

-

Crystallization: Continue stirring the resulting slurry for 30-60 minutes at room temperature, then cool the mixture in an ice bath (0-5 °C) for another 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or surface impurities.

-

Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Causality: This is a liquid-liquid extraction procedure based on partitioning. By adding a base, the ionic, water-soluble salt is converted back to the neutral, organic-soluble free base, which can then be selectively extracted into an immiscible organic solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve the 3-(Cyclopentylamino)phenol hydrochloride salt in deionized water.

-

Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9). Using a weak base minimizes the risk of hydrolyzing other functional groups.

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

-

Phase Separation: Allow the layers to separate completely. The free base will have partitioned into the organic layer. Drain the lower layer and collect the organic layer.

-

Repeat Extraction: To ensure complete recovery, perform the extraction on the aqueous layer two more times with fresh portions of the organic solvent.

-

Drying and Concentration: Combine all organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or a solid.

Conclusion: Strategic Selection for Optimal Outcomes

The choice between 3-(Cyclopentylamino)phenol free base and its hydrochloride salt is not arbitrary; it is a strategic decision that profoundly impacts experimental success and product viability.

-

The hydrochloride salt is the form of choice for applications requiring high aqueous solubility, enhanced stability, and the handling advantages of a crystalline solid. It is the presumptive candidate for most pharmaceutical formulations intended for oral or parenteral administration.

-

The free base is essential for synthetic transformations conducted in nonpolar organic media, for applications requiring passage through biological membranes, or when the presence of chloride ions is undesirable.

By understanding the fundamental principles outlined in this guide, researchers and developers can harness the distinct properties of each form, ensuring a more logical, efficient, and successful path from the laboratory bench to the final application.

References

-

ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? [Online] Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Online] Available at: [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Online] Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online] Available at: [Link]

-

Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Online] Available at: [Link]

-

Fiveable. (2025). 5.1 Structure and properties of amines - Organic Chemistry II. [Online] Available at: [Link]

-

Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Online] Available at: [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Online] Available at: [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Online] Available at: [Link]

-

University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Online] Available at: [Link]

-

The Hendrix Group, Inc. (n.d.). Ammonium Chloride. [Online] Available at: [Link]

-

CK-12 Foundation. (2026). Chemical Properties of Amines. [Online] Available at: [Link]

-

Reddit. (2021). Why is hydrogen chloride in everything? [Online] Available at: [Link]

-

Wikipedia. (n.d.). Hydrochloride. [Online] Available at: [Link]

- Google Patents. (2014). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.

-

Scribd. (n.d.). Phenol Solubility Data Overview. [Online] Available at: [Link]

-

MDPI. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. [Online] Available at: [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

PubMed. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. [Online] Available at: [Link]

-

Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR antagonists. [Online] Available at: [Link]

- Patsnap. (2012). Preparation method of 3-(N,N-dimethylamino)phenol.

-

Wikipedia. (n.d.). Phenol. [Online] Available at: [Link]

-

MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Online] Available at: [Link]

- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Online] Available at: [Link]

-

ResearchGate. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Online] Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Online] Available at: [Link]

-

Der Pharma Chemica. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. [Online] Available at: [Link]

-

NIST. (n.d.). Phenol, 3-amino-. [Online] Available at: [Link]

- Google Patents. (n.d.). GB1215751A - Amino-substituted cyclopentyl-phenol ethers and process for preparing them.

-

Taylor & Francis. (n.d.). Free base – Knowledge and References. [Online] Available at: [Link]

-

Duke University. (n.d.). Chemical Characteristics of Cocaine. [Online] Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pharmtech.com [pharmtech.com]

- 3. iransilicate.com [iransilicate.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. reddit.com [reddit.com]

- 7. Hydrochloride - Wikipedia [en.wikipedia.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. hghouston.com [hghouston.com]

- 10. fiveable.me [fiveable.me]

Methodological & Application

Application Note: High-Purity Dye Synthesis Using 3-(Cyclopentylamino)phenol Hydrochloride

Executive Summary

3-(Cyclopentylamino)phenol Hydrochloride (CAS: 118231-11-9, Free base analog) is a critical "coupler" intermediate used in the manufacture of high-performance functional dyes. Unlike simple N-alkyl aminophenols (e.g., diethylaminophenol), the N-cyclopentyl moiety introduces specific steric bulk and lipophilicity.

These structural characteristics are pivotal for:

-

Fluoran Leuco Dyes: Improving solubility in hydrophobic microcapsule solvents (for thermal paper) and enhancing image stability against humidity.

-

Rhodamine Fluorophores: Reducing aggregation-caused quenching (ACQ) in bio-imaging probes by preventing π-π stacking.

This guide details the protocols for converting the stable hydrochloride salt into active dye scaffolds, specifically focusing on Fluoran (Thermal Black/Red) and Rhodamine derivatives.

Chemical Basis & Pre-Treatment[1][2][3][4][5][6]

The raw material is supplied as a hydrochloride salt to ensure shelf-stability and prevent oxidation of the amino group. However, the salt form is non-nucleophilic and must be neutralized before participating in Friedel-Crafts or condensation reactions.

Protocol A: Liberation of Free Base (Neutralization)

Critical Step: Failure to fully neutralize the salt will result in <10% yield during condensation.

Reagents:

-

3-(Cyclopentylamino)phenol HCl (100 g, 0.468 mol)

-

Toluene (500 mL) – Chosen for phase separation efficiency.

-

Sodium Hydroxide (20% aq. solution, 1.1 eq)

-

Brine (saturated NaCl)

Procedure:

-

Suspension: Charge 100 g of the HCl salt into a 1L reactor containing 500 mL Toluene. Stir at room temperature (RT) to form a slurry.

-

Neutralization: Dropwise add 20% NaOH (approx. 103 g) over 30 minutes, maintaining temperature <30°C.

-

Phase Separation: Agitate vigorously for 20 minutes. Stop stirring and allow layers to separate (approx. 15 mins). The free amine will migrate into the upper Toluene layer.

-

Extraction: Drain the lower aqueous layer (waste). Wash the organic layer twice with 100 mL Brine to remove residual caustic.

-

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

). -

Isolation (Optional): If immediate use is required, concentrate the Toluene solution to a defined volume. For storage, rotary evaporate to dryness to obtain the viscous brown oil (Free Base).

Application 1: Synthesis of Asymmetric Fluoran Leuco Dyes

Target: Preparation of high-grade thermal paper dyes (e.g., Red or Black formers). Chemistry: Acid-catalyzed condensation of a Keto Acid with the liberated 3-(Cyclopentylamino)phenol.

Reaction Logic

The reaction proceeds via an electrophilic aromatic substitution at the para-position relative to the amino group (position 6 on the phenol ring). The bulky cyclopentyl group directs regioselectivity and prevents over-reaction.

Experimental Protocol

Reagents:

-

Reactant A: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (Keto Acid) – 1.0 eq

-

Reactant B: 3-(Cyclopentylamino)phenol (Free Base from Protocol A) – 1.05 eq

-

Catalyst/Solvent: Methanesulfonic Acid (MSA) – 5.0 volumes

-

Expert Note: We prefer MSA over 98% Sulfuric Acid. MSA is less oxidizing, resulting in a cleaner product profile with fewer tarry by-products.

-

Step-by-Step Methodology:

-

Charge: Add Methanesulfonic acid to a glass-lined reactor. Cool to 10°C.

-

Dissolution: Add Reactant A (Keto Acid) slowly. Ensure complete dissolution.

-

Addition: Add Reactant B (Cyclopentyl-phenol) dropwise over 1 hour.

-

Exotherm Alert: Maintain internal temperature <25°C. Higher temperatures promote sulfonated impurities.

-

-

Condensation: Warm the mixture to 45–50°C and hold for 6–8 hours.

-

Monitoring: Check HPLC.[4] Reaction is complete when Keto Acid < 0.5%.

-

-

Quench: Pour the reaction mass slowly into ice water (10 volumes). The pH will be highly acidic.

-

Neutralization & Cyclization: Adjust pH to 12.0 using 48% NaOH.

-

Observation: The solution will shift color.[2] Heat to 80°C for 1 hour to ensure the lactone ring closes (Leuco form is colorless/pale).

-

-

Filtration: Filter the precipitate. Wash with hot water until filtrate is neutral.

-

Purification: Recrystallize from Toluene/Isopropanol (80:20).

Application 2: Synthesis of Rhodamine Derivatives

Target: Fluorescent probes or laser dyes.[] Chemistry: Melt condensation with Phthalic Anhydride.

Experimental Protocol

Reagents:

-

Phthalic Anhydride (3.0 eq)

-

3-(Cyclopentylamino)phenol (Free Base) (1.0 eq)

-

Zinc Chloride (

) (Catalytic, 0.2 eq)

Procedure:

-

Melt: Heat Phthalic Anhydride to 160°C in a reaction flask until molten.

-

Addition: Add 3-(Cyclopentylamino)phenol and

. -

Reaction: Increase temperature to 180–190°C. Stir for 4 hours. The melt will solidify as the dye forms.

-

Extraction: Cool to 80°C. Add dilute HCl (1M) to hydrolyze the excess anhydride and dissolve the dye.

-

Purification: The crude dye is often isolated as a zinc double salt. For biological purity, preparative HPLC is recommended (C18 column, Acetonitrile/Water gradient).

Process Visualization

Diagram 1: Chemical Pathway (Fluoran Synthesis)

This diagram illustrates the conversion of the Keto Acid and the Cyclopentyl-phenol into the final Fluoran structure via the Friedel-Crafts mechanism.

Caption: Reaction pathway for the acid-catalyzed synthesis of Fluoran Leuco Dyes.

Diagram 2: Operational Workflow

This flowchart guides the operator from the raw salt material to the purified crystal.

Caption: Operational workflow for converting 3-(Cyclopentylamino)phenol HCl into purified dye.

Analytical Quality Control

To ensure the intermediate has reacted correctly, the following specifications should be met before releasing the batch.

| Parameter | Specification | Method | Reason |

| Appearance | Off-white to pale grey powder | Visual | Dark color indicates oxidation of the amine. |

| Purity (HPLC) | > 98.5% | C18 Reverse Phase | Impurities >1% affect dye color gamut. |

| Melting Point | 128°C – 132°C | Capillary Method | Lower MP indicates solvent entrapment or isomers. |

| Iron (Fe) Content | < 10 ppm | ICP-MS | Iron causes background color in thermal paper. |

Troubleshooting Guide

-

Issue: Low Yield (<60%) in Fluoran Synthesis.

-

Cause: Incomplete neutralization of the HCl salt.

-

Fix: Ensure the Toluene layer in Protocol A is washed until pH is neutral before drying. Residual acid neutralizes the catalyst (MSA).

-

-

Issue: Tarry/Sticky Precipitate.

-

Cause: Reaction temperature exceeded 55°C during condensation.

-

Fix: Control exotherm strictly. Use cooling jacket during addition of the phenol.

-

-

Issue: Background Color in Final Product (Pinkish hue).

-

Cause: Ring opening of the lactone due to acidic residues.

-

Fix: Ensure the final wash water pH is > 7.5. Recrystallize in the presence of a trace amount of triethylamine.

-

References

-

Obitsu, T., et al. (1990). Process for the preparation of fluoran compounds.[6][2][7][8][9] U.S. Patent 4,954,631.[7] (Describes the acid-catalyzed condensation of keto acids with aminophenols). Link

-

Hatem, E. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes.[10][11] Organic & Biomolecular Chemistry.[12][4] (Details the condensation chemistry for Rhodamine scaffolds). Link

-

Boc Sciences. (2024). Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications. (Overview of melt condensation vs. acid catalysis).

- Yamamoto Chemicals.Fluorans and Leuco Dyes Technical Data. (General industrial context for N-substituted aminophenols in thermal paper).

-

Ricoh Co Ltd. (2007). Process for manufacture of fluoran dyes.[2][7][8][9] U.S. Patent 7,294,724. (Specifics on using alkanesulfonic acids like MSA for higher purity). Link

Sources

- 1. 3-(Diethylamino)phenol [dyestuffintermediates.com]

- 2. researchgate.net [researchgate.net]

- 3. Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Synthesis and structural determination of fluoran | Journal of Military Science and Technology [online.jmst.info]

- 7. US7294724B2 - Process for manufacture of fluoran dyes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO1995009170A1 - Chemical synthesis of rhodamine derivatives - Google Patents [patents.google.com]

- 12. Dyes Intermediates | Chemical Bull Pvt Ltd [chemicalbull.com]

Introduction: The Strategic Importance of 3-(Cyclopentylamino)phenol Hydrochloride

An In-Depth Guide to Coupling Reaction Conditions for 3-(Cyclopentylamino)phenol Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of 3-(Cyclopentylamino)phenol Hydrochloride in various palladium and copper-catalyzed cross-coupling reactions. The protocols and insights are designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

3-(Cyclopentylamino)phenol is a versatile bifunctional molecule featuring a secondary amine and a nucleophilic phenol group on an aromatic scaffold. Its hydrochloride salt form enhances stability, shelf-life, and solubility in polar solvents, making it a convenient precursor for pharmaceutical and materials science applications.[1] The strategic value of this compound lies in its potential for derivatization at three key positions: the nitrogen atom, the phenolic oxygen, and the aromatic ring.

Mastery of its coupling reactions allows for the systematic exploration of chemical space, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide focuses on the most critical C-N, C-C, and C-O bond-forming reactions.

The Impact of the Hydrochloride Salt on Reactivity

The hydrochloride salt form is a critical consideration in reaction design. The protonated aminium group renders the nitrogen lone pair non-nucleophilic and protects it from undesired side reactions. However, for any reaction requiring a free amine, a base must be added to neutralize the hydrochloride and deprotonate the resulting ammonium species.

Key Considerations:

-

Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl salt. A second equivalent is typically needed to act as the catalytic base in the desired reaction. Therefore, a total of two or more equivalents are common.

-

Choice of Base: The choice of base must be compatible with the specific coupling reaction's mechanism and tolerant of other functional groups in the molecule.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium carbonate (K₂CO₃) are frequently employed.[2]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4] For 3-(Cyclopentylamino)phenol Hydrochloride, this reaction is ideal for coupling the secondary amine with various aryl or heteroaryl halides and triflates, expanding the molecular scaffold significantly.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine. Subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.[4]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol and Recommended Conditions

Objective: To couple 3-(Cyclopentylamino)phenol with an aryl bromide.

Step-by-Step Protocol:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Palladium catalyst (see table), and phosphine ligand (see table).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Repeat three times.

-

Add 3-(Cyclopentylamino)phenol Hydrochloride (1.2 mmol) and the base (2.5 mmol).

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Stir the reaction mixture at the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Table of Recommended Conditions for Buchwald-Hartwig Amination:

| Parameter | Recommended Reagents/Conditions | Rationale & Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or G3-Palladacycles (1-2 mol%) | dba = dibenzylideneacetone. Palladacycles offer improved air stability and rapid generation of the active Pd(0) species.[5] |

| Ligand | XantPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient coupling for a wide range of substrates. XantPhos is particularly effective.[5] |

| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base is crucial. NaOtBu is common but moisture-sensitive. K₃PO₄ is a milder alternative. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. Dioxane often improves solubility. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |

C-C Bond Formation: Suzuki-Miyaura & Sonogashira Couplings

To utilize the aromatic ring of 3-(Cyclopentylamino)phenol in C-C bond formation, it must first be functionalized with a suitable leaving group, typically a halide or a triflate. The phenolic hydroxyl group is an excellent handle for introducing a triflate group, which is a highly effective pseudohalide for cross-coupling reactions.[6]

Preliminary Step: Triflation of the Phenol

Caption: Workflow for the synthesis of the triflate intermediate.

Protocol for Triflation:

-

Dissolve 3-(Cyclopentylamino)phenol Hydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere.

-

Add a hindered base such as pyridine or triethylamine (2.5 mmol) and cool the mixture to 0 °C.

-

Slowly add triflic anhydride (Tf₂O, 1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the triflate intermediate.

Suzuki-Miyaura Coupling

This reaction couples the newly formed aryl triflate with a boronic acid or ester, creating a C(sp²)-C(sp²) bond.[6][7] It is exceptionally versatile and tolerant of numerous functional groups.[7]

Mechanistic Rationale: The cycle involves oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base), and finally reductive elimination to yield the biaryl product.[8]

Table of Recommended Conditions for Suzuki-Miyaura Coupling:

| Parameter | Recommended Reagents/Conditions | Rationale & Notes |

| Substrate | 3-(Cyclopentylamino)phenyl triflate (1.0 equiv.) | The triflate is an excellent leaving group for oxidative addition. |

| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester (1.2-1.5 equiv.) | Boronic acids are stable, commercially available, and have low toxicity.[9] |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | PPh₃ = triphenylphosphine; dppf = 1,1'-bis(diphenylphosphino)ferrocene. These are robust and reliable catalysts for Suzuki couplings. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | The base is essential for activating the boronic acid to form the more nucleophilic boronate species.[9] |

| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | A mixture including water often accelerates the transmetalation step. |

| Temperature | 80-100 °C | Promotes efficient reaction rates. |

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides or triflates, forming a C(sp²)-C(sp) bond.[10]

Mechanistic Rationale: The reaction typically involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[11] Copper-free versions are also available to prevent the undesired homocoupling of alkynes (Glaser coupling).[10]

Table of Recommended Conditions for Sonogashira Coupling:

| Parameter | Recommended Reagents/Conditions | Rationale & Notes |

| Substrate | 3-(Cyclopentylamino)phenyl triflate (1.0 equiv.) | The triflate serves as the electrophilic partner. |

| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | A wide range of aliphatic and aromatic alkynes can be used. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Standard, effective catalysts for this transformation. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | Accelerates the reaction by forming the copper acetylide intermediate.[12] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Acts as both the base and often as the solvent. It neutralizes the H-X byproduct.[10] |

| Solvent | THF or DMF (if a co-solvent is needed) | Typically run in an amine base as the solvent. |

| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or slightly above room temperature. |

C-O Bond Formation: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In this case, the phenolic group of 3-(Cyclopentylamino)phenol acts as the nucleophile, coupling with an activated aryl halide.

Mechanistic Rationale: The reaction is believed to proceed via the formation of a copper phenoxide intermediate, which then undergoes nucleophilic attack on the aryl halide. The use of a ligand, such as picolinic acid or N,N-dimethylglycine, can significantly improve reaction rates and yields by stabilizing the copper species.[13]

Table of Recommended Conditions for Ullmann C-O Coupling:

| Parameter | Recommended Reagents/Conditions | Rationale & Notes |

| Substrate | 3-(Cyclopentylamino)phenol Hydrochloride (1.2 equiv.) | The nucleophilic partner. The base will deprotonate both the amine and the phenol. |

| Coupling Partner | Aryl Iodide or Bromide (1.0 equiv.) | Aryl iodides are generally more reactive than bromides. |

| Copper Catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | The standard catalyst for Ullmann-type reactions. |

| Ligand | L-Proline, Picolinic Acid, or N,N-Dimethylglycine (10-20 mol%) | Ligands accelerate the reaction and allow for milder conditions.[13] |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | A strong base is required to deprotonate the phenol. Cs₂CO₃ is often superior due to its higher solubility. |

| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are typically used. |

| Temperature | 100-150 °C | The reaction often requires high temperatures to proceed efficiently. |

References

- Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. (n.d.). Google Scholar.

-

Synthesis of calix[3]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. (2013). Google Scholar. Retrieved February 13, 2024, from

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Google Scholar.

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved February 13, 2024, from [Link]

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Google Scholar.

-

Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. (2010). ACS Publications. Retrieved February 13, 2024, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved February 13, 2024, from [Link]

-

Why are solid phase organics often conjugated to HCl? (2012). Chemistry Stack Exchange. Retrieved February 13, 2024, from [Link]

-

On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs**. (2019). ResearchGate. Retrieved February 13, 2024, from [Link]

-

Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024). MDPI. Retrieved February 13, 2024, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. Retrieved February 13, 2024, from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. html.rhhz.net [html.rhhz.net]

- 13. mdpi.com [mdpi.com]

Safeguarding Innovation: A Comprehensive Guide to Handling 3-(Cyclopentylamino)phenol Hydrochloride in the Laboratory

Abstract

This document provides a detailed standard operating procedure (SOP) for the safe handling of 3-(Cyclopentylamino)phenol Hydrochloride in a laboratory setting. Due to the limited availability of specific safety and toxicological data for this compound, this guide is built upon a thorough analysis of its constituent chemical moieties: aminophenol and cyclopentylamine. By extrapolating from the known hazards of these structural analogs, this SOP offers a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity. The protocols outlined herein cover risk assessment, personal protective equipment, storage, spill management, and waste disposal.

Introduction: Understanding the Compound

3-(Cyclopentylamino)phenol Hydrochloride is a substituted aminophenol derivative. The presence of the phenol group suggests potential antioxidant, anti-inflammatory, and even anticancer properties, as phenolic compounds are known to exhibit a wide range of biological activities.[1] The cyclopentylamine moiety introduces a lipophilic and alicyclic component, which can influence the compound's pharmacokinetic and pharmacodynamic properties. Similar structures, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as μ-opioid receptor antagonists.[2] This suggests that 3-(Cyclopentylamino)phenol Hydrochloride may be of interest in neuroscience and pharmacology research.

Given the nascent stage of research into this specific molecule, a cautious and informed approach to its handling is paramount. This guide is designed to empower researchers with the knowledge to work safely and effectively with this and other novel chemical entities.

Hazard Analysis: A Composite Profile

In the absence of a dedicated Safety Data Sheet (SDS) for 3-(Cyclopentylamino)phenol Hydrochloride, a composite hazard profile has been constructed based on the known risks associated with 3-Aminophenol and Cyclopentylamine.

Summary of Potential Hazards

| Hazard Category | Associated Moiety | Description of Potential Risk |

| Acute Toxicity (Oral) | 3-Aminophenol, Cyclopentylamine | Harmful or fatal if swallowed.[3][4][5][6] |

| Acute Toxicity (Inhalation) | 3-Aminophenol, Cyclopentylamine | Harmful or toxic if inhaled.[3][4][5] |

| Skin Corrosion/Irritation | Cyclopentylamine | Causes severe skin burns and eye damage.[3][5] |

| Serious Eye Damage/Irritation | Cyclopentylamine | Causes serious eye damage.[3][5] |

| Skin Sensitization | Cyclopentylamine | May cause an allergic skin reaction.[3][5] |

| Mutagenicity | Aminophenols | May cause genetic defects.[6][7][8] |

| Aquatic Toxicity | 3-Aminophenol | Toxic to aquatic life with long-lasting effects.[4] |

| Flammability | Cyclopentylamine | Highly flammable liquid and vapor.[3][5] |

Physical and Chemical Properties (Predicted)

| Property | Predicted Value/Information | Source Moiety |

| Appearance | White to off-white or reddish-yellow crystalline solid.[7] | 3-Aminophenol |

| Molecular Formula | C11H16ClNO | - |

| Molecular Weight | 213.7 g/mol | - |

| Solubility | Likely soluble in water.[9] | Cyclopentylamine |

| Boiling Point | Not directly known; Cyclopentylamine boils at 106-108°C.[3][9] | Cyclopentylamine |

| Flash Point | Not directly known; Cyclopentylamine has a flash point of 17°C.[3][9] | Cyclopentylamine |

Standard Operating Procedures

This section outlines the step-by-step protocols for the safe handling of 3-(Cyclopentylamino)phenol Hydrochloride. Adherence to these procedures is mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE.

Caption: Mandatory Personal Protective Equipment Workflow.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full leg coverage and wear closed-toe shoes.

-

Hand Protection: Double gloving with nitrile or neoprene gloves is required. Change gloves immediately if they become contaminated.

Engineering Controls

-

All work with 3-(Cyclopentylamino)phenol Hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.

Storage and Handling

Caption: General Workflow for Handling Chemical Compounds.

-

Storage: Store 3-(Cyclopentylamino)phenol Hydrochloride in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][11] It should be stored separately from strong oxidizing agents, acids, and bases.[12][13]

-

Handling:

-

Before use, consult the Safety Data Sheets for 3-Aminophenol and Cyclopentylamine.[14]

-

Always work within a chemical fume hood.[10]

-

Use a spatula for transferring the solid compound. Avoid creating dust.

-

When preparing solutions, slowly add the compound to the solvent.

-

Wash hands thoroughly after handling, even if gloves were worn.[15]

-

Spill and Emergency Procedures

-

Minor Spill (Solid):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Minor Spill (Liquid):

-

Alert others in the area.

-

Wearing appropriate PPE, contain the spill with absorbent pads.

-

Absorb the spill and place the used materials in a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and contact the institutional emergency response team.

-

-

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Waste Disposal

-

All waste containing 3-(Cyclopentylamino)phenol Hydrochloride, including contaminated consumables, must be disposed of as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Follow all institutional and local regulations for hazardous waste disposal.

Potential Research Applications and Protocols

While specific protocols for 3-(Cyclopentylamino)phenol Hydrochloride are not yet established, its structural motifs suggest potential applications in several areas of drug discovery.

Opioid Receptor Binding Assays

Given the structural similarity to known MOR antagonists, this compound could be screened for its binding affinity to opioid receptors. A typical protocol would involve radioligand binding assays using cell membranes expressing the receptor of interest and a labeled opioid ligand.

In Vitro Anti-inflammatory Assays

The phenolic moiety suggests potential anti-inflammatory activity.[1] This could be investigated using cell-based assays, such as measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Cytotoxicity Assays

As with any novel compound intended for biological research, it is crucial to assess its cytotoxicity. Standard assays such as MTT or LDH release assays can be used to determine the concentration range at which the compound is toxic to cells.

Conclusion

The responsible and safe handling of novel chemical compounds is a cornerstone of scientific research. While direct toxicological data for 3-(Cyclopentylamino)phenol Hydrochloride is not yet available, a comprehensive safety protocol can be effectively implemented by understanding the hazards of its constituent parts. By adhering to the procedures outlined in this guide, researchers can confidently and safely explore the scientific potential of this and other new chemical entities, paving the way for future discoveries in medicine and beyond.

References

-

AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (2007). New Jersey Department of Health. [Link]

-

Alkylamines: Hazard and Safety A Detail Guide. (2025). CloudSDS. [Link]

-

Safety Data Sheet: 3-Aminophenol. (n.d.). Carl Roth. [Link]

-

Safety data sheet: 3-Aminophenol. (2021). CPAchem. [Link]

-

Cyclopentylamine. (2025). PubChem. [Link]

-

Safety Data Sheet: Cyclopentylamine. (2025). Fisher Scientific. [Link]

-

4-Aminophenol Safety Data Sheet. (2024). PanReac AppliChem. [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. [Link]

-

Lab Safety Rules and Guidelines. (2024). University of Rochester. [Link]

-

3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. (2022). UniCA IRIS. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. [Link]

- A kind of preparation method of cyclopentolate hydrochloride. (2016).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. iris.unica.it [iris.unica.it]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. nj.gov [nj.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 12. fishersci.ca [fishersci.ca]

- 13. carlroth.com [carlroth.com]

- 14. gz-supplies.com [gz-supplies.com]

- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

Troubleshooting & Optimization

Improving reaction yields when using 3-(Cyclopentylamino)phenol Hydrochloride

Welcome to the technical support center for 3-(Cyclopentylamino)phenol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-(Cyclopentylamino)phenol and how does the hydrochloride salt form affect reactivity?

A: 3-(Cyclopentylamino)phenol has three primary sites for reaction: the phenolic hydroxyl (-OH) group, the secondary amine (-NH-) group, and the aromatic ring itself.

-

Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions.[1]

-

Secondary Amine (-NH-): The cyclopentylamino group is nucleophilic and can undergo N-alkylation, N-acylation, and participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[2][3]

-

Aromatic Ring: The phenol and amino groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and formylation.[4][5]

The compound is supplied as a hydrochloride salt, meaning the secondary amine is protonated (-NH2+Cl-). This has two key implications:

-

Protection: The protonated amine is no longer nucleophilic, effectively protecting it from reacting. This allows for selective reactions at the phenolic hydroxyl group.

-

Solubility & Handling: The salt form generally increases water solubility and improves the compound's stability and handling characteristics as a crystalline solid. To engage the amine in a reaction, a base must be added to neutralize the hydrochloride and liberate the free amine.

Q2: How should 3-(Cyclopentylamino)phenol Hydrochloride be stored and handled?

A: Proper storage is crucial for maintaining the integrity of the reagent.

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[6][7] Phenolic compounds can be sensitive to light and air, which may cause gradual darkening over time due to oxidation.[8]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of dust. It is incompatible with strong oxidizing agents and strong acids.[9]

Q3: What are some common applications of this compound?

A: Substituted aminophenols are valuable intermediates in medicinal chemistry and materials science. The cyclopentylamino moiety is found in various biologically active molecules. This scaffold is often used in the synthesis of kinase inhibitors, receptor antagonists, and other pharmaceutical agents. Cyclopentylamine itself is a key intermediate for preparing dipeptidyl peptidase IV (DPP-4) inhibitors, which are used as anti-diabetic agents.[7]

Troubleshooting Guide: Improving Reaction Yields

Low or inconsistent yields are among the most common frustrations in synthesis. This section provides a systematic approach to diagnosing and solving these issues.

Q4: My reaction yield is consistently low or the reaction fails to proceed. What are the most common culprits?

A: Low yields can stem from several factors, often related to reagent quality, reaction setup, or the conditions themselves.[10][11][12]

Table 1: Troubleshooting Low Yields

| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |

| Insufficient Base | The starting material is a hydrochloride salt. The amine is protonated and non-nucleophilic. An insufficient amount of base will fail to liberate the free amine or deprotonate the phenol, preventing the desired reaction. | Use at least 1.0 equivalent of base to neutralize the HCl salt, plus the amount required for the reaction itself (e.g., for phenol deprotonation). For reactions involving the amine, using 2.0-2.5 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is a good starting point.[13] |

| Atmospheric Contamination (Oxygen & Moisture) | Many reactions, especially those using organometallic catalysts like Palladium, are highly sensitive to oxygen and moisture.[3] O₂ can oxidize the catalyst, rendering it inactive. H₂O can hydrolyze sensitive reagents and quench strong bases. | Protocol: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[10] Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen). Use solvents that have been purified through a solvent purification system or are of anhydrous grade. Degas the reaction mixture by bubbling inert gas through the solvent for 15-20 minutes before adding the catalyst. |

| Incorrect Solvent Choice | The solvent dictates the solubility of reagents, reaction temperature, and can influence reaction pathways. Poor solubility of the base or starting material can stall the reaction. | Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitutions. For palladium-catalyzed couplings, toluene and dioxane are common.[3] If solubility is an issue, gently warming the mixture or switching to a more polar solvent may help. Micellar catalysis in water is also an emerging green alternative for some C-N couplings.[14] |

| Sub-optimal Temperature | Chemical reactions are kinetically controlled. Insufficient thermal energy can lead to an impractically slow reaction rate, while excessive heat can cause reagent decomposition or catalyst degradation.[3] | Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction is sluggish at a given temperature, consider a stepwise increase of 10-20°C. For many cross-coupling reactions, temperatures between 80-110°C are typical.[3] |

| Catalyst/Ligand Incompatibility | For transition-metal-catalyzed reactions, the choice of ligand is critical and highly substrate-dependent.[15][16] A ligand that is too bulky or not electron-rich enough may fail to facilitate the catalytic cycle efficiently. | If using a standard catalyst system (e.g., Pd₂(dba)₃ with a generic phosphine ligand) fails, screen a panel of ligands. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging Buchwald-Hartwig aminations.[16] |

Workflow for Diagnosing Low Yields

Caption: A systematic workflow for troubleshooting low reaction yields.

Q5: I am observing multiple products. How can I improve the selectivity of my reaction?

A: The formation of side products is typically due to the presence of multiple reactive sites. The key is to control the reaction conditions to favor one site over the others.

Diagram of Competing Reaction Sites

Caption: Primary competing reaction sites on the 3-(Cyclopentylamino)phenol core structure.

-

Problem: O- vs. N-Alkylation/Acylation:

-